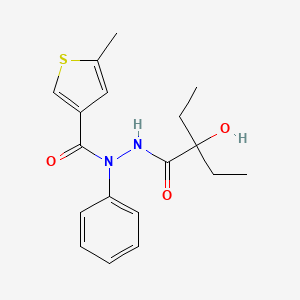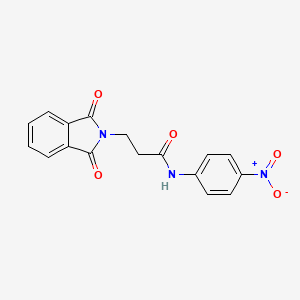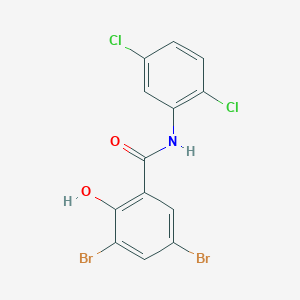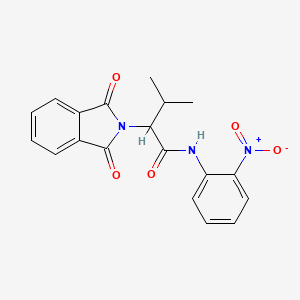![molecular formula C17H16N2O B11701437 4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11701437.png)
4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique molecular structure, which includes a benzohydrazide core substituted with a 4-methyl group and a phenylprop-2-en-1-ylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide typically involves the condensation of 4-methylbenzohydrazide with cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can be scaled up using similar synthetic routes. Large-scale reactors and continuous flow systems are employed to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Aplicaciones Científicas De Investigación
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular pathways involved in cancer cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide can be compared with other similar compounds, such as:
4-methyl-N’-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)-2-propanylidene]benzohydrazide:
4-methyl-N’-[(2E)-3-(1-naphthyl)-2-propenoyl]benzohydrazide: Investigated for its biological activities and potential therapeutic applications.
4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide: Explored for its chemical reactivity and potential use in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of 4-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide.
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C17H16N2O/c1-14-9-11-16(12-10-14)17(20)19-18-13-5-8-15-6-3-2-4-7-15/h2-13H,1H3,(H,19,20)/b8-5+,18-13+ |
Clave InChI |
LQKBGSNJYPDOFB-XKKIXLAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide](/img/structure/B11701359.png)

![2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate](/img/structure/B11701368.png)
![N'~1~,N'~6~-di[(1E)-butylidene]hexanedihydrazide](/img/structure/B11701373.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701374.png)
![1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11701381.png)
![4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11701388.png)

![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)

![(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one](/img/structure/B11701411.png)


